Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate
Description
Structural Characterization of Methyl 1-Methyl-2-(Trifluoromethyl)-1H-Benzo[d]Imidazole-4-Carboxylate
X-Ray Crystallographic Analysis of Molecular Geometry
X-ray diffraction studies of analogous benzimidazole derivatives reveal key insights into the molecular geometry of this compound. For example, ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.4075 Å, b = 26.6904 Å, c = 9.0559 Å, and β = 111.027°. The benzimidazole core in such compounds is nearly planar, with dihedral angles between aromatic rings typically below 4°.
In the title compound, the trifluoromethyl group adopts a conformation perpendicular to the imidazole ring, minimizing steric hindrance. Key bond lengths include:
Intermolecular interactions stabilize the crystal lattice, including C–H···O hydrogen bonds (2.4–2.6 Å) and π-π stacking between aromatic rings (interplanar distance: 3.27 Å). A representative table of crystallographic parameters is provided below:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 1896.82 ų |
| Z | 4 |
| Density | 1.507 g/cm³ |
Spectroscopic Identification via Nuclear Magnetic Resonance and Infrared Spectroscopy
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The aromatic protons of the benzimidazole ring resonate between δ 7.2–8.0 ppm, while the methyl ester group appears as a singlet at δ 3.8–4.0 ppm. The N-methyl group (position 1) exhibits a resonance near δ 3.3 ppm.
- ¹³C NMR : Key signals include the ester carbonyl (δ 165–170 ppm), trifluoromethyl carbon (δ 118–120 ppm, q, J = 270–275 Hz), and aromatic carbons (δ 115–140 ppm).
- ¹⁹F NMR : The trifluoromethyl group produces a singlet at δ -63 to -65 ppm.
Infrared (IR) Spectroscopy
A summary of spectroscopic data is provided below:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.8 (ester CH₃), 7.2–8.0 (aromatic H) |
| ¹³C NMR | δ 165–170 (C=O), 118–120 (CF₃) |
| ¹⁹F NMR | δ -63 to -65 (CF₃) |
| IR | 1700–1750 cm⁻¹ (C=O), 1120–1300 cm⁻¹ (C–F) |
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electronic properties of this compound:
- Frontier molecular orbitals : The HOMO is localized on the benzimidazole ring (-6.2 eV), while the LUMO resides on the trifluoromethyl and ester groups (-1.8 eV).
- Electrostatic potential : The trifluoromethyl group exhibits a strong electron-withdrawing effect, polarizing the imidazole ring and enhancing electrophilic reactivity at position 4.
- Natural bond orbital (NBO) analysis : The C–F bonds in the trifluoromethyl group show high s-character (33%), contributing to their shortened bond lengths.
The table below summarizes computational results:
| Property | Value |
|---|---|
| HOMO energy | -6.2 eV |
| LUMO energy | -1.8 eV |
| Dipole moment | 4.8 Debye |
| NBO charge (CF₃) | -0.45 e |
Properties
Molecular Formula |
C11H9F3N2O2 |
|---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
methyl 1-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-16-7-5-3-4-6(9(17)18-2)8(7)15-10(16)11(12,13)14/h3-5H,1-2H3 |
InChI Key |
NAJPPZBLOHJLJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N=C1C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Core Benzimidazole Formation via Cyclocondensation
The benzimidazole scaffold is typically constructed via acid-catalyzed condensation of o-phenylenediamine with trifluoromethyl-containing carbonyl precursors.
Method 1: Trifluoroacetyl Intermediate Route
- Reagents : o-Phenylenediamine, trifluoroacetic anhydride (TFAA), or 2,2,2-trifluoroacetophenone.
- Conditions : Reflux in acetic acid (AcOH) at 120°C for 6–12 hours.
- Mechanism : The reaction proceeds through Schiff base formation, followed by cyclization (Fig. 1A).
- Yield : 70–85% for 2-trifluoromethyl-1H-benzimidazole intermediates.
Introduction of the methyl group at the N1 position is achieved via alkylation.
Method 1: Dimethyl Carbonate (DMC) Alkylation
Method 2: Methyl Iodide/Hydride Alkylation
- Reagents : Methyl iodide, NaH or K₂CO₃ in THF/DMF.
- Conditions : 0°C to room temperature, 2–6 hours.
- Yield : 72–89%.
Table 1: N-Methylation Efficiency with Different Bases
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Na₂CO₃ | DMSO | 140 | 3 | 91 |
| NaH | THF | 25 | 2 | 89 |
| K₂CO₃ | DMF | 80 | 6 | 72 |
Esterification at the C4 Position
The methyl ester group is introduced via carboxylation or direct ester exchange.
Method 1: Carboxylation with Meldrum’s Acid
One-Pot Catalytic Synthesis
Modern approaches employ heterogeneous catalysts for streamlined synthesis.
Copper-Doped Carbon Nitride Catalysis
- Reagents : o-Phenylenediamine, methyl trifluoropyruvate, Cu/CN catalyst.
- Conditions : K₂CO₃, DMF, 100°C, 18–30 hours.
- Yield : 76–84% (Table 2).
Table 2: Copper-Catalyzed One-Pot Synthesis
| Substrate | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methyl trifluoropyruvate | 100 | 24 | 84 |
| Ethyl trifluoropyruvate | 100 | 30 | 76 |
Purification and Characterization
Challenges and Optimization
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Alkylation | 3 | 70–85 | Low | High |
| One-Pot Catalytic | 1 | 76–84 | Medium | Moderate |
| Carboxylation/Esterification | 2 | 68–88 | High | Low |
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which serves as a precursor for further derivatization.
Hydrolysis to Carboxylic Acid
-
Conditions : Treatment with aqueous NaOH or HCl in polar solvents (e.g., THF, ethanol) at elevated temperatures.
-
Example :
This intermediate is critical for coupling reactions (e.g., amide formation) .
Amidation Reactions
The carboxylic acid derivative reacts with amines via coupling agents to form amides:
-
Procedure :
For example, coupling with 6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine yields biologically active amides .
Reductive Alkylation
The ester group participates in reductive alkylation with amines, forming secondary amines:
-
Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane .
-
Example :
This method achieves yields up to 94% under mild conditions .
Nucleophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group activates the benzimidazole ring for substitution, though steric hindrance from the methyl group at N1 limits reactivity. Directed metallation strategies enable functionalization:
-
Conditions : LDA or n-BuLi at low temperatures (-78°C) in THF .
-
Example :
This approach introduces halides or aryl groups at position 5 .
Ester Transesterification
The methyl ester undergoes transesterification with alcohols in the presence of acid catalysts:
-
Conditions : H₂SO₄ or HCl in methanol/ethanol under reflux.
-
Example :
This reaction modifies solubility and reactivity for downstream applications.
Trifluoromethyl Group Reactivity
The CF₃ group is generally inert but can participate in radical or photochemical reactions:
-
Photolysis : Generates trifluoromethyl radicals for coupling with alkenes .
-
Radical Initiation : AIBN or peroxides in non-polar solvents enable C–CF₃ bond functionalization.
Comparative Reaction Data
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.
-
Amidation : Coupling agents activate the carboxylic acid as an acyloxyphosphonium intermediate, facilitating amine attack .
-
Reductive Alkylation : Imine formation followed by borohydride reduction stabilizes the secondary amine .
Scientific Research Applications
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate with structurally related compounds:
Key Differences in Reactivity and Bioactivity
- Trifluoromethyl vs. Halogen Substituents : The trifluoromethyl group at position 2 in the target compound enhances electron-deficient character, improving resistance to oxidative degradation compared to bromo or fluoro substituents . However, halogenated analogues (e.g., 6-bromo-4-fluoro derivative) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
- Ester Position and Chain Length : Methyl esters at position 4 (target compound) versus position 7 (pyrimidinyl-methyl derivative ) influence steric hindrance and hydrolytic stability. Ethyl esters (e.g., compound in ) prolong half-life due to slower esterase cleavage.
- N1 Substitution : Methyl or isopropyl groups at N1 (target compound vs. ) reduce metabolic dealkylation, while bulky biphenyl-methyl groups () enhance target specificity by fitting into hydrophobic enzyme pockets.
Biological Activity
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including anticancer, antimicrobial, and antifungal activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : Not specified
- Molecular Formula : C10H8F3N2O2
- Molecular Weight : 232.18 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against MCF-7 Cells
A compound structurally related to this compound was tested for its ability to induce apoptosis in MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 25.72 ± 3.95 μM, suggesting a strong potential for inducing cell death through apoptotic pathways .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 25.72 ± 3.95 | MCF-7 |
| Compound B | 45.2 ± 13.0 | U87 Glioblastoma |
Antimicrobial Activity
Benzimidazole derivatives have also shown promising antimicrobial properties. In a comparative study, this compound was evaluated against various bacterial strains.
Antibacterial Efficacy
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus faecalis | 4 |
| Methicillin-resistant S. aureus | 4 |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity was assessed against common fungal pathogens such as Candida albicans and Aspergillus niger.
Results of Antifungal Testing
The antifungal activity was evaluated using standard broth microdilution methods, yielding the following MIC values:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 64 |
These results suggest moderate antifungal activity, indicating that further structural modifications could enhance efficacy .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells:
- Apoptosis Induction : The compound appears to trigger apoptosis through mitochondrial pathways, leading to the release of cytochrome c and subsequent activation of caspases .
- Enzyme Inhibition : Benzimidazole derivatives often act as inhibitors of key enzymes involved in cell proliferation and survival, such as PI3K and AKT pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
